(R)-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate
Overview
Description
®-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a trifluoromethyl group, and diamino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated pyrrolidine intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Incorporation of the Diamino Groups: The diamino functionalities are typically added through amination reactions, where the intermediate compound reacts with ammonia or amine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the phenoxy ring, potentially yielding partially or fully hydrogenated products.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium azide), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogenated phenoxy or pyrrolidine derivatives.
Properties
IUPAC Name |
tert-butyl (3R)-3-[2,6-diamino-4-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O3/c1-15(2,3)25-14(23)22-5-4-10(8-22)24-13-11(20)6-9(7-12(13)21)16(17,18)19/h6-7,10H,4-5,8,20-21H2,1-3H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILONDWFCAFQMY-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2N)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2N)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.